molecular formula C16H36O11P2 B609898 PEG5-Bis(phosphonic acid diethyl ester) CAS No. 106338-06-1

PEG5-Bis(phosphonic acid diethyl ester)

Cat. No. B609898
M. Wt: 466.4
InChI Key: KZCBFKBFCCXNSF-UHFFFAOYSA-N
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Description

PEG5-Bis(phosphonic acid diethyl ester) is a non-cleavable linker for bio-conjugation . It is a synthetic compound that belongs to the class of polyethylene glycol (PEG) derivatives . This compound contains two phosphonic acid groups and two ethyl ester groups, attached to the ends of a PEG chain . The molecular weight is 466.4 g/mol and the molecular formula is C16H36O11P2 .


Molecular Structure Analysis

The molecular structure of PEG5-Bis(phosphonic acid diethyl ester) consists of a PEG chain with two phosphonic acid groups and two ethyl ester groups attached to the ends . The molecular formula is C16H36O11P2 .


Physical And Chemical Properties Analysis

PEG5-Bis(phosphonic acid diethyl ester) has a molecular weight of 466.4 g/mol and a molecular formula of C16H36O11P2 . It is a PEG linker.

Scientific Research Applications

Synthesis and Modification Techniques

  • Synthesis of Bis(phosphonomethyl)amino- and Bis[(dimethoxyphosphoryl)methyl]amino-Terminated Poly(ethylene glycol) (PEG) : PEG derivatives, including PEG5-Bis(phosphonic acid diethyl ester), are synthesized using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures. These compounds are prepared in fair-to-good yields from commercially available PEG (Turrin, Hameau, & Caminade, 2012).

  • Preparation of Polymeric Nanoshells for Magnetic Iron Oxide Nanoparticles : Novel alkyl halide-functional bis(diethylphosphonate) esters are utilized as initiators for polymerizing N-isopropylacrylamide by controlled atom transfer radical polymerization. This leads to polymeric nanoshells with magnetic properties (Pothayee et al., 2011).

  • Layer-by-Layer Growth of Acentric Multilayers with Nonlinear Optical Properties : Using layer-by-layer growth of metal−bis(phosphonate) multilayers, acentric thin films with second-order nonlinear optical properties are produced. This involves orientation of organic “chromophore” molecules in a noncentrosymmetric bulk structure (Neff, Helfrich, Clifton, & Page, 2000).

  • Synthesis of Bis-Phosphonic Acid Derivative of Trolox : A bis-phosphonate conjugate based on the antioxidant trolox is synthesized. This demonstrates the potential for creating biologically active compounds using bis-phosphonates (Bekker, Chukanov, & Grigor’ev, 2013).

Application in Materials Science

  • Small-Angle Neutron-Scattering Studies of Cobalt(II) Organophosphorus Polymers : The size and shape of polymers formed by bis(2,4,4-trimethylpentyl)phosphinic acid are measured, demonstrating the application in materials science, particularly in the formation of polymers with specific shapes and sizes (Thiyagarajan, Diamond, Danesi, & Horwitz, 1987).

  • Synthesis of Fluorescent Bis(phosphonate)-Containing Probes : Bis(phosphonate)-building blocks modified with fluorescent dyes are synthesized and used in adsorption studies with hydroxyapatite, demonstrating their potential in biological and materials research (David et al., 2013).

  • Development of Novel Ion-Exchange/Coordinating Phosphate Ligands : New phosphorylated mono- and triethylene glycol ethyl esters are developed for the sorption of U(VI) and trivalent ions from phosphoric acid solutions, highlighting the role of PEG5-Bis(phosphonic acid diethyl ester) in chemical engineering and environmental science (Zhu & Alexandratos, 2015).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl phosphate (mono and di ester mixture), indicates that it causes severe skin burns and eye damage . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . In case of contact with skin or eyes, it’s advised to rinse with water and seek medical attention .

properties

IUPAC Name

2-[2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethoxy]ethyl diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O11P2/c1-5-22-28(17,23-6-2)26-15-13-20-11-9-19-10-12-21-14-16-27-29(18,24-7-3)25-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBFKBFCCXNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OCCOCCOCCOCCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PEG5-Bis(phosphonic acid diethyl ester)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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